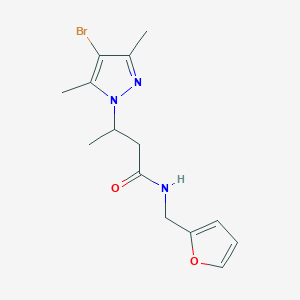![molecular formula C15H14N2O4S B5375773 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, also known as ATB-346, is a novel drug candidate that has shown potential in the treatment of pain and inflammation. This drug has been designed to selectively target the inflammation-causing enzyme, cyclooxygenase-2 (COX-2), while sparing the beneficial effects of the COX-1 enzyme.
Mecanismo De Acción
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid selectively targets the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain kidney function. By selectively targeting COX-2, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid reduces inflammation and pain without causing the side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Moreover, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has been shown to have a better safety profile than traditional NSAIDs such as aspirin and ibuprofen. In addition, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has been shown to have a positive effect on bone healing in animal models of bone fracture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments. Firstly, it has been shown to be effective in reducing inflammation and pain in animal models of various diseases. Secondly, it has a better safety profile than traditional NSAIDs such as aspirin and ibuprofen. However, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has some limitations for use in lab experiments. Firstly, it is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. Secondly, it is a complex molecule that requires specialized equipment and expertise for synthesis and analysis.
Direcciones Futuras
There are several future directions for research on 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid. Firstly, more research is needed to fully understand its mechanism of action and potential side effects. Secondly, clinical trials are needed to evaluate its efficacy and safety in humans. Thirdly, more research is needed to explore its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Finally, more research is needed to optimize the synthesis method and improve the yield and purity of 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid.
Métodos De Síntesis
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid is synthesized by reacting 3-(anilinocarbonyl)-2-thiophene carboxylic acid with ethyl 4-chloroacetoacetate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to produce high yields of pure 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied for its potential use in the treatment of pain and inflammation. Several preclinical studies have demonstrated that 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid is effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Moreover, 4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid has been shown to have a better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Propiedades
IUPAC Name |
4-oxo-4-[[3-(phenylcarbamoyl)thiophen-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-12(6-7-13(19)20)17-15-11(8-9-22-15)14(21)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQLBGKBOCGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)
![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-methyl-8-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5375768.png)